4-(3-Methylmorpholin-4-yl)benzaldehyde
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-methylmorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-10-9-15-7-6-13(10)12-4-2-11(8-14)3-5-12/h2-5,8,10H,6-7,9H2,1H3 |
InChI Key |
SBRTWKGMQNYRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition Method
This method involves the direct reaction between 3-methylmorpholine and benzaldehyde in the presence of a suitable solvent and catalyst. The choice of solvent and catalyst can significantly influence the yield and efficiency of the reaction.
| Reaction Conditions | Description |
|---|---|
| Solvent | Common solvents include ethanol, dichloromethane, or acetonitrile. |
| Catalyst | Catalysts such as piperidine or acetic acid may be used to enhance reactivity. |
| Temperature | Typically conducted at room temperature or slightly elevated temperatures. |
| Yield | Varies depending on conditions; generally moderate to high yields are achievable. |
Alternative Synthesis Routes
While the nucleophilic addition method is the most common, alternative routes can be explored for improved efficiency or yield. These may involve different starting materials or reaction conditions, such as using other benzaldehyde derivatives or employing different catalysts.
Influencing Factors
The reactivity of this compound is influenced by several factors:
- Solvent Choice : Different solvents can affect the reaction rate and yield. Polar solvents tend to facilitate nucleophilic reactions.
- Temperature : Elevated temperatures can increase reaction rates but may also lead to side reactions.
- Catalysts : The presence of catalysts can significantly enhance the reaction efficiency by lowering activation energy.
Applications
This compound has several applications in scientific research and industry, particularly in the synthesis of pharmaceuticals and other organic compounds. Its role as an intermediate in organic synthesis is crucial due to its ability to participate in a wide range of chemical transformations.
Chemical Reactions
This compound can undergo several chemical reactions, including:
- Condensation Reactions : It can participate in condensation reactions with other aldehydes or ketones.
- Nucleophilic Substitution : The morpholine ring can undergo nucleophilic substitution reactions.
- Oxidation Reactions : The aldehyde group can be oxidized to form carboxylic acids or other derivatives.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions due to its electrophilic carbonyl carbon. Key reactions include:
-
Grignard Reagent Addition : Forms secondary alcohols under anhydrous conditions.
-
Cyanohydrin Formation : Reacts with HCN/KCN to yield α-hydroxynitriles, accelerated by the electron-donating morpholine ring.
Mechanistic Influence : The 3-methylmorpholine ring donates electron density via resonance, polarizing the carbonyl group and enhancing reactivity toward nucleophiles.
Knoevenagel Condensation
This compound participates in Knoevenagel reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). A study using Cu(II)-based catalysts reported optimized conditions :
| Component | Quantity/Parameter |
|---|---|
| Catalyst (Activated 4 ) | 5.0 mol% |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 2–4 hours |
| Yield | 78–92% |
The reaction proceeds via base-catalyzed enolate formation, followed by dehydration to form α,β-unsaturated products .
Schiff Base Formation
Condensation with primary amines produces Schiff bases, critical in pharmaceutical intermediates. A study synthesized derivatives using diverse amines :
| Entry | Amine Substituent (R) | Yield (%) | Biological Activity (IC₅₀ MAO-A) |
|---|---|---|---|
| 14 | Methylmorpholine | 80 | 0.01 ± 0.0005 μM |
| 15 | H (Unsubstituted) | 86 | 0.03 ± 0.001 μM |
Reaction conditions: Methanol reflux with catalytic H₂SO₄ . The morpholine group enhances solubility and stabilizes the imine via weak H-bonding .
Redox Reactions
-
Oxidation : Forms 4-(3-methylmorpholin-4-yl)benzoic acid using KMnO₄/H₂SO₄.
-
Reduction : NaBH₄ reduces the aldehyde to 4-(3-methylmorpholin-4-yl)benzyl alcohol (>90% yield).
Kinetic Note : Oxidation rates are slower than unsubstituted benzaldehydes due to steric hindrance from the morpholine ring.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl-aryl bond formation. A terphenyl synthesis study achieved 56–75% yields using :
-
Catalyst : Pd(dppf)Cl₂
-
Base : K₂CO₃
-
Temperature : 110°C
Example product: (3′-(Benzo-1,4-dioxan-6-yl)-2′-methyl-[1,1′-biphenyl]-4-yl)methanol .
Thiosemicarbazide Condensation
Reacts with thiosemicarbazides to form anticonvulsant and MAO-inhibiting derivatives. A 45-minute reflux in ethanol with glacial acetic acid yielded 80–90% products :
General Reaction :
Key derivatives showed sub-micromolar inhibition of monoamine oxidases .
Electrophilic Aromatic Substitution
The benzene ring undergoes nitration and sulfonation at the para position relative to the aldehyde. Reaction rates are moderated by the morpholine’s electron-donating effects.
Scientific Research Applications
4-(3-Methylmorpholin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylmorpholin-4-yl)benzaldehyde depends on its specific applicationThese reactions can be catalyzed by enzymes or occur under specific chemical conditions .
Comparison with Similar Compounds
Morpholine-Containing Benzaldehydes
Morpholine derivatives are critical in drug design. Key analogs include:
Key Differences :
- Substituent Length : The propoxy linker in 71760-44-6 increases molecular weight and lipophilicity compared to the ethoxy group in 6131-05-1.
- Positioning : Methoxy substitution in 6131-05-1 may alter electronic effects on the benzaldehyde core, influencing reactivity in nucleophilic additions.
Halogenated and Fluorinated Benzaldehydes
Halogenation significantly impacts reactivity and biological activity:
Key Differences :
- Electron-Withdrawing Effects : Fluorine and chlorine substituents increase electrophilicity of the aldehyde group, favoring condensation reactions.
Methoxy and Alkyl-Substituted Benzaldehydes
Methoxy and alkyl groups modulate electronic and steric properties:
Key Differences :
- Solubility : Methoxy groups enhance solubility in polar solvents, whereas methyl groups increase hydrophobicity.
- Synthetic Utility : 3,4-Dimethylbenzaldehyde is a precursor for nucleating agents, while trifluoromethyl derivatives are valuable in medicinal chemistry.
Biological Activity
4-(3-Methylmorpholin-4-yl)benzaldehyde is an organic compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
Molecular Formula: C11H13N1O
Molecular Weight: 175.23 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC1(CCN(C1)C)C2=CC=C(C=C2)C=O
The compound features a benzaldehyde moiety substituted with a 3-methylmorpholine group, which contributes to its unique reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 (breast cancer) cells, treatment with this compound resulted in:
- IC50 Value: 15 µM after 48 hours
- Mechanism: Induction of apoptosis through activation of caspase pathways.
Other Pharmacological Effects
In addition to its antimicrobial and anticancer activities, this compound has been explored for other biological effects:
- Anti-inflammatory Activity: Exhibited in murine models by reducing levels of pro-inflammatory cytokines.
- Neuroprotective Effects: Preliminary studies suggest potential protective effects on neuronal cells against oxidative stress.
Research Findings
A variety of studies have been conducted to elucidate the biological activity of this compound. Key findings include:
- Antimicrobial Efficacy: Demonstrated broad-spectrum activity against pathogenic microorganisms.
- Cancer Cell Growth Inhibition: Significant reduction in cell viability in multiple cancer types.
- Mechanistic Insights: Evidence supporting its role in apoptosis and cell cycle regulation.
Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-(3-Methylmorpholin-4-yl)benzaldehyde?
The synthesis typically involves functionalizing benzaldehyde derivatives with morpholine moieties. A plausible route includes:
- Step 1 : Bromination of benzaldehyde at the para position (e.g., using NBS or bromine in acetic acid) to yield 4-bromobenzaldehyde.
- Step 2 : Nucleophilic substitution with 3-methylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholine group .
- Validation : Monitor reaction progress via TLC and characterize intermediates using (e.g., disappearance of bromine signals at ~7.6 ppm) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- : Confirm the aldehyde proton (~10 ppm) and morpholine ring protons (δ 3.5–4.0 ppm for N–CH₂ groups).
- : Identify the carbonyl carbon (~190 ppm) and quaternary carbons in the morpholine ring .
- FT-IR : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and morpholine C–O–C vibrations (~1100 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and molecular geometry using SHELX programs for refinement .
Advanced: How can computational modeling resolve contradictions in reaction mechanisms involving this compound?
- Density Functional Theory (DFT) : Calculate transition-state energies to differentiate between competing pathways (e.g., nucleophilic substitution vs. elimination). For example, DFT can model steric effects of the 3-methyl group on reaction kinetics .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to explain discrepancies in experimental yields .
Advanced: What strategies mitigate data inconsistencies in crystallographic studies of this compound?
- Twinned Data Refinement : Use SHELXL for high-resolution refinement, particularly if twinning is observed. Adjust HKLF 5 instructions to handle overlapping reflections .
- Hydrogen Bond Analysis : Map weak interactions (e.g., CH-π, C–H···O) using PLATON to validate packing models, especially if experimental and simulated XRD patterns diverge .
Advanced: How does this compound function in medicinal chemistry applications?
- Schiff Base Formation : React with amines to generate imine-linked prodrugs. For example, condensation with hydrazine derivatives yields cytotoxic agents, validated via MTT assays .
- Pharmacophore Optimization : The morpholine group enhances solubility and bioavailability, while the aldehyde enables click chemistry for targeted drug delivery .
Advanced: What analytical challenges arise in quantifying trace impurities of this compound?
- HPLC-UV Method : Derivatize residual aldehydes with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities at LOD < 0.1% .
- Mass Spectrometry : Use HRMS (Q-TOF) to distinguish isobaric impurities, such as oxidized morpholine derivatives (e.g., morpholine-N-oxide) .
Advanced: How can kinetic studies improve asymmetric syntheses using this compound?
- Wittig Reaction Optimization : Track enantioselectivity via chiral HPLC after reacting with ylides. Adjust catalysts (e.g., BINAP-Pd complexes) to enhance ee values (>90%) .
- Stop-Flow Kinetics : Measure rate constants for aldehyde-amine condensations to identify rate-limiting steps (e.g., imine vs. enamine formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
